2-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
2-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a fluorine atom, a pyrrolidinone ring, a pyridine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, including the formation of the pyridine and pyrrolidinone rings, followed by the introduction of the fluorine atom and the benzenesulfonamide group. Common synthetic routes may involve:
Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Pyrrolidinone Ring: This can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Attachment of the Benzenesulfonamide Group: This step typically involves sulfonylation reactions using reagents like benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfonamide group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with therapeutic potential.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity.
N-benzenesulfonylpyrrolidine: A compound with a similar sulfonamide group but lacking the fluorine atom and pyridine ring.
2-oxopyrrolidine derivatives: Compounds with the pyrrolidinone ring but different substituents.
Uniqueness
2-fluoro-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to the combination of its structural features, including the fluorine atom, pyridine ring, pyrrolidinone ring, and benzenesulfonamide group. This combination imparts specific chemical and biological properties that are not found in simpler or less complex analogs.
Properties
IUPAC Name |
2-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-14-4-1-2-5-15(14)24(22,23)19-10-12-8-13(11-18-9-12)20-7-3-6-16(20)21/h1-2,4-5,8-9,11,19H,3,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQHTALVDMQXOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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